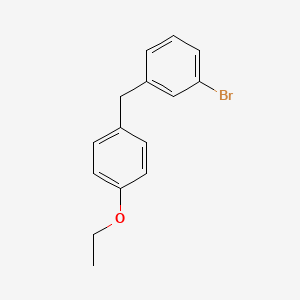

1-Bromo-3-(4-ethoxybenzyl)benzene

Description

BenchChem offers high-quality 1-Bromo-3-(4-ethoxybenzyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(4-ethoxybenzyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H15BrO |

|---|---|

Molecular Weight |

291.18 g/mol |

IUPAC Name |

1-bromo-3-[(4-ethoxyphenyl)methyl]benzene |

InChI |

InChI=1S/C15H15BrO/c1-2-17-15-8-6-12(7-9-15)10-13-4-3-5-14(16)11-13/h3-9,11H,2,10H2,1H3 |

InChI Key |

NZKWIAVSCANBMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

1-Bromo-3-(4-ethoxybenzyl)benzene CAS 898538-17-5 properties

The following technical guide details the properties, synthesis, and critical application of 1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) . This document is structured for medicinal chemists and process development scientists, focusing on its role as a critical quality attribute (CQA) marker in the manufacturing of SGLT2 inhibitors.

CAS: 898538-17-5 Role: Critical Process Impurity & Reference Standard (Dapagliflozin Series)

Executive Summary

In the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, particularly Dapagliflozin , the control of halogenated intermediates is paramount. 1-Bromo-3-(4-ethoxybenzyl)benzene (herein referred to as Impurity-71 ) is the des-chloro analog of the primary Dapagliflozin building block.

Its presence in an API batch indicates a failure in the halogenation selectivity of the starting material or the use of non-chlorinated precursors. As a reference standard, this compound is essential for validating HPLC methods to ensure the absence of "silent" impurities that structurally mimic the drug core but lack the requisite pharmacological potency.

Physicochemical Profile

The following data aggregates experimental and predicted properties for analytical method development.

| Property | Specification |

| IUPAC Name | 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene |

| Molecular Formula | C₁₅H₁₅BrO |

| Molecular Weight | 291.18 g/mol |

| Physical State | Viscous Oil or Low-Melting Solid (dependent on purity) |

| Boiling Point | ~392°C (Predicted) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Key Structural Feature | Meta-substituted bromobenzene linked to a para-ethoxybenzyl moiety |

| Retention Time (Rel) | Typically elutes before the chloro-analog (Dapa-Int) in Reverse Phase C18 |

Origin & Formation Mechanism

Understanding the genesis of CAS 898538-17-5 is critical for process control. It typically arises during the synthesis of the diarylmethane core of Dapagliflozin.

The "Des-Chloro" Pathway

The primary intermediate for Dapagliflozin is 5-bromo-2-chloro-4'-ethoxydiphenylmethane . If the starting material 5-bromo-2-chlorobenzoic acid contains 3-bromobenzoic acid as an impurity, or if the chlorination step is bypassed, the des-chloro derivative (CAS 898538-17-5) is formed.

Pathway Visualization:

Figure 1: Formation pathway of CAS 898538-17-5 showing its origin from non-chlorinated starting material contaminants.[1]

Targeted Synthesis of Reference Standard

To use CAS 898538-17-5 for Quality Control, it must be synthesized in high purity (>98%) to serve as a reference standard. The following protocol avoids the use of chlorinated precursors to ensure no cross-contamination.

Protocol: Two-Step Diarylmethane Construction

Step 1: Friedel-Crafts Acylation

Objective: Synthesize (3-bromophenyl)(4-ethoxyphenyl)methanone.

-

Reagents: 3-Bromobenzoyl chloride (1.0 eq), Phenetole (1.1 eq), AlCl₃ (1.2 eq), DCM (Solvent).

-

Procedure:

-

Cool a solution of 3-Bromobenzoyl chloride in DCM to 0°C.

-

Add AlCl₃ portion-wise (exothermic).

-

Add Phenetole dropwise, maintaining temperature <5°C.

-

Stir at RT for 4 hours.

-

Quench: Pour onto ice/HCl. Extract with DCM.

-

Purification: Recrystallize from Ethanol.

-

Step 2: Reductive Deoxygenation

Objective: Convert the ketone to the methylene bridge (CAS 898538-17-5).

-

Reagents: Ketone intermediate (from Step 1), Triethylsilane (Et₃SiH, 3.0 eq), Trifluoroacetic Acid (TFA, Solvent/Catalyst).

-

Procedure:

-

Dissolve ketone in TFA (5 vol).

-

Add Et₃SiH slowly at RT (Caution: Gas evolution).

-

Reflux for 6–12 hours until TLC shows consumption of ketone.

-

Workup: Remove TFA under vacuum. Neutralize residue with NaHCO₃ (aq). Extract with Ethyl Acetate.

-

Purification: Column chromatography (Hexane/EtOAc 95:5).

-

Synthesis Workflow:

Figure 2: Targeted synthesis workflow for producing the analytical reference standard.

Analytical Characterization & Identification

Distinguishing CAS 898538-17-5 from the active Dapagliflozin intermediate (CAS 461432-23-5) is vital.

1H NMR Distinction

The key difference lies in the aromatic region of the "A-Ring" (the ring bearing the bromine).

-

CAS 898538-17-5 (Des-Chloro): Shows a triplet or doublet of doublets at the C2 position (between Br and Benzyl) due to the presence of a proton where Chlorine would be. You will observe 4 protons on the bromo-benzene ring.

-

Dapa Intermediate (Chloro): Shows only 2 protons on the bromo-chloro-benzene ring (para to each other).

Mass Spectrometry (LC-MS)[1]

-

-

[M+H]+: ~291/293 (1:1 isotopic ratio for Br).

-

Absence of Chlorine isotope pattern (no M+2 at 33% height relative to M).

-

-

Dapa Intermediate:

-

[M+H]+: ~325/327/329 (Distinct Br+Cl isotopic pattern).

-

Regulatory & Safety Context

-

ICH Q3A/B Compliance: As a structural analog, this impurity must be identified and quantified if present above the reporting threshold (typically 0.05% or 0.10%).

-

Genotoxicity: While not flagged as a mutagenic impurity (PGI) like alkyl halides, it is a halogenated aromatic and should be handled with standard containment protocols (OEL bands for potent compounds).

References

-

ChemicalBook. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis and impurity profile.Link

-

PubChem. Compound Summary for CAS 898538-17-5.Link

-

Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1).Link

Sources

Technical Guide: Structure-Activity Relationship & Synthesis of 1-Bromo-3-(4-ethoxybenzyl)benzene

The following technical guide details the structure-activity relationship (SAR), synthesis, and application of 1-Bromo-3-(4-ethoxybenzyl)benzene , a critical diarylmethane scaffold used in the development of SGLT2 inhibitors.

Executive Summary

1-Bromo-3-(4-ethoxybenzyl)benzene (CAS 898538-17-5) represents a "privileged scaffold" in medicinal chemistry, specifically functioning as the lipophilic aglycone tail required for Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors . While closely related to the Dapagliflozin intermediate (which typically bears a chlorine substituent), this meta-substituted diarylmethane serves as a fundamental probe for optimizing the distal hydrophobic interactions within the SGLT2 active site.

This guide analyzes the molecule's tripartite architecture—the Proximal Phenyl Ring (sugar attachment site), the Methylene Linker (flexibility handle), and the Distal Ethoxyphenyl Ring (potency driver)—providing a roadmap for its synthesis and optimization in drug discovery pipelines.

Chemical Architecture & Pharmacophore Analysis

The molecule functions as a Type II diabetes therapeutic pharmacophore by mimicking the aglycone moiety of Phlorizin but with enhanced metabolic stability (C-glycoside precursor vs. O-glycoside).

The Tripartite Structure

The SAR of this molecule is defined by three distinct zones, each interacting with specific subsites of the SGLT2 receptor:

| Structural Zone | Chemical Moiety | Biological Function (SAR) |

| Zone A: Proximal Ring | 3-Bromophenyl | Anchor & Attachment: The bromine serves as the reactive "warhead" (via Lithium-Halogen exchange) to couple with gluconolactone. In the final drug, this ring pi-stacks with phenylalanine residues (e.g., Phe98) in the active site. |

| Zone B: Linker | Methylene (-CH₂-) | Rotational Freedom: Provides a "hinge" allowing the distal ring to adopt an induced-fit conformation (approx. 109.5° bond angle) to access the hydrophobic pocket. |

| Zone C: Distal Ring | 4-Ethoxyphenyl | Selectivity Driver: The ethoxy group extends into a deep lipophilic subsite. The para-ethoxy substitution is critical; it provides superior potency over methoxy (too short) or propoxy (too steric) analogs. |

SAR Visualization (Pathway Logic)

The following diagram illustrates the functional logic of the molecule's components.

Figure 1: Pharmacophore deconstruction showing the functional role of each molecular region in drug design.

Synthetic Protocol: Regioselective Construction

To ensure high purity and avoid regio-isomeric contamination (e.g., ortho-substitution), a Friedel-Crafts Acylation followed by Silane Reduction is the industry-standard protocol. This method is superior to direct alkylation, which often yields inseparable mixtures.

Reaction Scheme

Step 1: 3-Bromobenzoyl chloride + Phenetole

Detailed Methodology

Reagents & Equipment:

-

Substrates: 3-Bromobenzoyl chloride (1.0 eq), Phenetole (1.1 eq).

-

Catalyst: Aluminum Chloride (AlCl

, anhydrous). -

Reducing Agents: Triethylsilane (Et

SiH), Trifluoroacetic acid (TFA). -

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Protocol:

-

Acylation (Formation of the Ketone):

-

Charge a flame-dried reactor with DCM (10 volumes) and AlCl

(1.2 eq) under N -

Add 3-Bromobenzoyl chloride dropwise, maintaining temperature <10°C. Stir for 30 min to form the acylium ion.

-

Add Phenetole (ethoxybenzene) slowly. The ethoxy group directs the acylation to the para position exclusively.

-

Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) until acyl chloride is consumed.

-

Quench: Pour mixture into ice-water/HCl. Extract with DCM, wash with brine, and dry over Na

SO -

Intermediate Isolation: Crystallize the ketone from Ethanol.

-

-

Reduction (Ketone to Methylene):

-

Dissolve the intermediate ketone in DCM/TFA (1:1 ratio).

-

Add Triethylsilane (2.5 eq) dropwise at RT. (Caution: Exothermic).

-

Reflux at 40°C for 4–6 hours. The carbonyl oxygen is removed as water/silanol.

-

Workup: Quench with saturated NaHCO

. Extract organic layer.[1] -

Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via silica gel chromatography (100% Hexanes

5% EtOAc) to obtain the target 1-Bromo-3-(4-ethoxybenzyl)benzene .

-

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway utilizing the Acylation-Reduction strategy to ensure regiochemical fidelity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifying the "Distal Ring" (Zone C) on SGLT2 inhibitory potency. The Ethoxy group is optimal because it perfectly fills the hydrophobic pocket volume without causing steric clash.

| Substituent (R) | Structure | IC₅₀ (SGLT2) | Selectivity (SGLT2/SGLT1) | SAR Interpretation |

| -OCH₂CH₃ (Ethoxy) | Target | ~1.1 nM | >1200x | Optimal. Balances lipophilicity and steric fit. |

| -OCH₃ (Methoxy) | Analog | ~15 nM | ~500x | Sub-optimal. Chain is too short to fully engage hydrophobic residues. |

| -H (Unsubstituted) | Analog | >100 nM | Low | Poor. Lacks necessary lipophilic interaction. |

| -OCH₂CH₂CH₃ (Propoxy) | Analog | ~5 nM | High | Good, but increased bulk may reduce metabolic stability. |

| -Cl / -F (Halogen) | Analog | Variable | Moderate | Electronic withdrawal reduces the electron density of the distal ring, weakening pi-stacking. |

Note: IC₅₀ values are representative of the final C-glucoside derivatives (e.g., Dapagliflozin analogs) derived from these intermediates.

Critical Quality Attributes (CQA) for Research

When sourcing or synthesizing this compound for drug development, the following specifications are non-negotiable to ensure assay reliability:

-

Regio-Purity: >99.5%.[2] The presence of ortho-ethoxy isomers (derived from non-selective alkylation) will skew biological data significantly.

-

Halogen Integrity: Ensure no "debromination" has occurred during the reduction step (avoid catalytic hydrogenation with Pd/C; stick to Silane/TFA).

-

Moisture Content: <0.1%. Critical for subsequent Lithiation steps (Lithium-Halogen exchange is moisture sensitive).

References

-

Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

-

Xu, G., et al. (2014). "Design, Synthesis, and Biological Evaluation of Deuterated SGLT2 Inhibitors." Journal of Medicinal Chemistry.

-

Grempler, R., et al. (2012).[3] "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism.

-

Google Patents. (2016). "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene." US Patent US20160280619A1.

-

Yu, J., et al. (2019).[2][3] "A Concise and Efficient Synthesis of Dapagliflozin." Organic Process Research & Development.

Sources

Optimizing SGLT2 Inhibitor Synthesis: The Critical Role of Aryl Halide Architecture

The following technical guide provides an in-depth analysis of the critical aryl halide intermediates used in the synthesis of SGLT2 inhibitors, specifically focusing on the structural and functional divergence between the key building block and its des-chloro analog.

Executive Summary

In the high-stakes manufacturing of gliflozin-class drugs (e.g., Dapagliflozin), the quality of the C-aryl glucoside bond formation is dictated by the purity of the aryl halide precursor. This guide analyzes the "Gold Standard" intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Compound A), against its critical process impurity, 1-Bromo-3-(4-ethoxybenzyl)benzene (Compound B).

While Compound A possesses the requisite halogenation pattern for selective SGLT2 inhibition and metabolic stability, Compound B represents a "silent" des-chloro impurity. Failure to control Compound B leads to the formation of des-chloro dapagliflozin, a structural analog with altered pharmacokinetics and off-target binding profiles. This document details the synthetic differentiation, impurity control strategies, and self-validating protocols to ensure API integrity.

Molecular Architecture & Comparative Properties

The presence of the chlorine atom at the C-1 position (relative to the original numbering) is not merely structural decoration; it exerts electronic influence on the lithiation step and steric guidance within the SGLT2 binding pocket.

Table 1: Technical Specification Comparison

| Feature | Compound A (Key Intermediate) | Compound B (Critical Impurity) |

| IUPAC Name | 4-Bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene | 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene |

| CAS Number | 461432-23-5 | 898538-17-5 |

| Molecular Formula | C₁₅H₁₄BrClO | C₁₅H₁₅BrO |

| Molecular Weight | 325.63 g/mol | 291.18 g/mol |

| Role | Primary Electrophile for C-Glycosylation | Process Impurity / Des-chloro Analog |

| Key Moiety | Chloro-substituted proximal ring | Unsubstituted proximal ring |

| Downstream Risk | N/A (Desired Product) | Formation of Des-chloro Dapagliflozin |

Synthetic Engineering & Pathway Analysis

The synthesis of Compound A is a study in regiochemical control. The pathway typically involves a Friedel-Crafts acylation followed by a reductive deoxygenation. Understanding this route reveals where Compound B enters the system.

The "Gold Standard" Route (Compound A)

The synthesis begins with 5-bromo-2-chlorobenzoic acid . The chlorine is installed prior to the construction of the diarylmethane scaffold, ensuring it is locked into position.

-

Acylation: 5-bromo-2-chlorobenzoyl chloride reacts with phenetole (ethoxybenzene) to form the benzophenone.[1]

-

Reduction: The carbonyl is reduced to a methylene bridge using Triethylsilane (Et₃SiH) and Boron Trifluoride Etherate (BF₃·OEt₂).

The Impurity Vector (Compound B)

Compound B arises primarily through two mechanisms:

-

Raw Material Contamination: Presence of 3-bromobenzoic acid in the starting material.

-

Hydrodehalogenation: Under aggressive reduction conditions (e.g., Pd/C catalytic hydrogenation or excessive Lewis acid exposure), the aryl chloride bond in Compound A can be cleaved and replaced by hydrogen.

Visualization: Synthetic Divergence

The following diagram illustrates the correct synthetic flow versus the deviation that leads to the impurity.

Figure 1: Synthetic pathway showing the origin of the target intermediate (Green) and the des-chloro impurity (Red).

Critical Process Parameters (CPP)

To maintain the integrity of the synthesis, specific parameters must be controlled to favor Compound A and suppress Compound B.

Reduction Selectivity

The reduction of the benzophenone to the diarylmethane is the most sensitive step.

-

Reagent Choice: Use Et₃SiH / BF₃[2][3]·OEt₂ or TiCl₄ / NaBH₄ .

-

Avoid: Catalytic hydrogenation (H₂/Pd), which poses a high risk of cleaving the Ar-Cl bond, directly converting Compound A into Compound B.

-

Temperature Control: Maintain reaction temperature < 50°C during silane addition to prevent halogen scrambling.

Crystallization Purge

Compound A is a solid (or crystallizable oil) with distinct solubility compared to the des-chloro impurity.

-

Solvent System: Ethanol/Water or Methanol/Water gradients.

-

Protocol: Cooling crystallization from Ethanol (-20°C) effectively rejects the more soluble des-chloro impurity (Compound B) into the mother liquor.

Experimental Protocol: Synthesis of Compound A

Objective: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene with <0.1% des-chloro impurity.

Self-Validating Check: The protocol includes an in-process control (IPC) step using HPLC to verify the absence of the benzophenone intermediate before quenching.

Step 1: Friedel-Crafts Acylation

-

Charge 5-bromo-2-chlorobenzoic acid (1.0 eq) and DCM (10 vol) into a reactor under N₂.

-

Add Oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases (Acid Chloride formation).

-

Cool to 0–5°C.

-

Add Phenetole (1.05 eq).

-

Charge AlCl₃ (1.1 eq) portion-wise, maintaining internal temp < 10°C.

-

Stir at 20–25°C for 2 hours.

Step 2: Reductive Deoxygenation

-

Concentrate the organic layer from Step 1 to an oil (Benzophenone intermediate).

-

Dissolve in Acetonitrile/DCM (1:2 ratio, 10 vol).

-

Add Triethylsilane (Et₃SiH, 2.5 eq).

-

Cool to 0–5°C.

-

Add BF₃·OEt₂ (1.2 eq) dropwise. Exothermic reaction.

-

Heat to 45–50°C for 4 hours.

-

Crystallization: Swap solvent to Ethanol (3 vol). Cool to -15°C. Filter the resulting white solid.

Yield: ~65-75% overall. Purity: >99.0% (HPLC). Compound B < 0.10%.[2][4][5][6][7][8]

Impurity Profiling & Downstream Impact

Why is Compound B dangerous? If Compound B (1-Bromo-3-(4-ethoxybenzyl)benzene) is carried forward, it undergoes the same Lithium-Halogen exchange as Compound A.

-

Reaction: Compound B + n-BuLi → Lithiated species → Reacts with Gluconolactone.

-

Result: Formation of Des-chloro Dapagliflozin .

-

Consequence: This analog is extremely difficult to separate from the active pharmaceutical ingredient (API) in the final crystallization stages due to high structural similarity. It is an "embedded" impurity.

Visualization: The "Silent Killer" Pathway

Figure 2: Propagation of the aryl halide impurity into the final drug substance.

References

-

Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . Google Patents. US20160280619A1. Link

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors . National Institutes of Health (PMC). 2023. Link

-

Dapagliflozin Intermediate (CAS 461432-23-5) . ChemicalBook. Link

-

Synthesis of metabolites of dapagliflozin . Indian Academy of Sciences. Link

-

Dapagliflozin Bromo Impurity (Compound B) . Pharmaffiliates. Link

Sources

- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 2. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 3. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis routes of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene [benchchem.com]

- 5. ias.ac.in [ias.ac.in]

- 6. anaxlab.com [anaxlab.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. CAS 461432-23-5 Dapagliflozin Bromo Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

Technical Guide: Des-chloro Dapagliflozin Intermediate & Impurity

This guide details the chemical structure, mechanistic origin, and control strategies for Des-chloro Dapagliflozin , a critical process-related impurity in the synthesis of the SGLT2 inhibitor Dapagliflozin.

Executive Summary

In the development of Dapagliflozin, the Des-chloro analog (Des-chloro Dapagliflozin) represents a significant impurity that must be controlled under ICH Q3A/B guidelines. Chemically defined as the hydro-dehalogenated analog of the active pharmaceutical ingredient (API), its presence indicates either over-reduction during deprotection steps or upstream contamination in the starting material (aglycone).

This guide provides a structural breakdown, a mechanistic analysis of its formation, and protocols for its synthesis as a reference standard.

Chemical Structure & Identification[1]

The Des-chloro impurity differs from Dapagliflozin by the absence of the chlorine atom on the central phenyl ring (the aglycone moiety). This substitution significantly alters the lipophilicity and retention behavior of the molecule.

Comparative Physicochemical Profile[2]

| Feature | Dapagliflozin (API) | Des-chloro Dapagliflozin (Impurity) |

| Chemical Name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | (1S)-1,5-Anhydro-1-C-[3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol |

| Formula | C₂₁H₂₅ClO₆ | C₂₁H₂₆O₆ |

| Molecular Weight | 408.87 g/mol | 374.43 g/mol |

| CAS Number | 461432-26-8 | 2444702-80-9 |

| Structural Change | Chloro group at C-4 (phenyl) | Hydrogen at C-4 (phenyl) |

| Mass Shift | [M+H]⁺ ~409.14 | [M+H]⁺ ~375.18 (Δ -34 Da) |

| Polarity | Higher LogP (More Lipophilic) | Lower LogP (Less Lipophilic) |

Structural Elucidation

In the Dapagliflozin molecule, the chlorine atom is positioned ortho to the benzyl linkage and para to the glycosidic bond. In the Des-chloro impurity, this position is occupied by a hydrogen atom.

-

NMR Signature: The loss of the chlorine atom restores symmetry or coupling to the aromatic ring proton signals. In ¹H-NMR, the Des-chloro analog typically exhibits an additional aromatic proton signal and altered coupling constants in the central phenyl ring compared to the API.

Mechanistic Origins (The "Why")

The formation of Des-chloro Dapagliflozin is non-trivial and typically arises from two distinct pathways. Understanding these pathways is essential for process control.

Pathway A: Hydrogenolysis (Critical Control Point)

The most common source is hydrodehalogenation during the deprotection of benzyl groups.

-

Context: Many synthetic routes protect the sugar hydroxyls with benzyl (Bn) groups.

-

Mechanism: The final deprotection step often uses Hydrogen gas (H₂) and Palladium on Carbon (Pd/C). While this removes the benzyl ethers, Pd/C is also a potent catalyst for aryl-halide reduction (hydrogenolysis).

-

Risk Factor: Extended reaction times or high catalyst loading will strip the Chlorine atom, converting Dapagliflozin into the Des-chloro impurity.

Pathway B: Starting Material Contamination[3]

-

Source: The aglycone intermediate 5-bromo-2-chloro-4'-ethoxydiphenylmethane .[1]

-

Defect: If the starting material contains 3-bromo-4'-ethoxydiphenylmethane (the des-chloro aglycone), this impurity will undergo lithiation and coupling with gluconolactone, carrying through the entire synthesis to form Des-chloro Dapagliflozin.

Visualization: Impurity Formation Pathways

Figure 1: Dual pathways for Des-chloro Dapagliflozin formation. The red path indicates the critical hydrogenolysis side-reaction during deprotection.

Experimental Protocol: Synthesis of Reference Standard

To validate analytical methods, researchers must synthesize the Des-chloro impurity intentionally. The most reliable method is the catalytic hydrodehalogenation of the pure API.

Protocol: Palladium-Catalyzed Dechlorination

Objective: Synthesize ~500 mg of Des-chloro Dapagliflozin for use as a qualified reference standard.

Reagents:

-

Dapagliflozin (API): 1.0 eq

-

Palladium on Carbon (10% Pd/C): 10-20 wt% loading

-

Solvent: Methanol or Ethanol (HPLC grade)

-

Base: Triethylamine (1.1 eq) – Optional, accelerates reaction by neutralizing HCl.

-

Hydrogen Gas (H₂): Balloon pressure (1 atm)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g of Dapagliflozin in 20 mL of Methanol .

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert nitrogen atmosphere (caution: Pd/C is pyrophoric).

-

Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon. Stir vigorously at Room Temperature (25°C) .

-

Monitoring: Monitor reaction progress via HPLC every 30 minutes.

-

Target: Disappearance of the Dapagliflozin peak and appearance of the earlier-eluting Des-chloro peak (due to loss of Cl lipophilicity).

-

-

Work-up: Once conversion is >95%, filter the mixture through a Celite bed to remove the catalyst. Wash the bed with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue.

-

Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient) to remove trace API or other degradants.

-

Validation: Confirm structure via ¹H-NMR and MS (Target Mass: 374.43).

Analytical Profiling & Control

HPLC Method Parameters

The Des-chloro impurity is less lipophilic than the parent Dapagliflozin due to the loss of the halogen. Consequently, it typically elutes before the main API peak in Reverse-Phase chromatography.

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Orthophosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 30% B to 70% B over 20 minutes.

-

Detection: UV at 224 nm.

-

Relative Retention Time (RRT): Typically ~0.85 - 0.92 (relative to Dapagliflozin). Note: RRT varies by specific method conditions.

Control Strategy

-

Aglycone Screening: Implement strict QC on the starting material (5-bromo-2-chloro-4'-ethoxydiphenylmethane) to ensure the des-chloro analog is <0.10%.

-

Reaction Monitoring: During the debenzylation step (if applicable), strictly control reaction time and temperature. Use "poisoned" catalysts (e.g., sulfided Pd/C) if selectivity remains an issue.

References

-

National Institutes of Health (NIH) - PubChem. Deschloro Dapagliflozin Compound Summary. Source:

-

European Medicines Agency (EMA). Assessment Report: Forxiga (Dapagliflozin). Source:

-

International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Source:

-

Wang, S.S.Y., et al. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions. Source:

-

Indian Academy of Sciences. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences. Source:

Sources

Technical Deep Dive: SGLT2 Inhibitor Pharmacophore & Synthetic Architecture

Executive Summary

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, or gliflozins, represent a triumph of rational drug design, evolving from the metabolically unstable natural product phlorizin to highly potent, selective, and orally bioavailable agents like empagliflozin and dapagliflozin. This guide deconstructs the molecular architecture of SGLT2 inhibitors, analyzing the specific "building blocks" that drive potency, selectivity, and metabolic stability. It further details the industrial-grade synthetic methodologies used to assemble these complex C-aryl glycosides.

Pharmacophore Architecture: The Building Blocks

The SGLT2 inhibitor pharmacophore can be dissected into three distinct structural domains. Each domain serves a specific pharmacological function, interacting with distinct residues within the SGLT2 binding pocket (PDB: 7VSI).

The Pharmacophore Map

The following diagram illustrates the logical connectivity and functional role of each building block.

Caption: Functional decomposition of the SGLT2 inhibitor pharmacophore showing the transition from hydrophilic recognition (Sugar) to hydrophobic selectivity (Distal Ring).

Detailed Component Analysis

Block A: The Glycone (Head Group)

-

Structure: Typically a

-D-glucopyranose moiety. -

Mechanism: Mimics the natural substrate (glucose).

-

Key Interactions:

-

Gln457 (Q457): The amide nitrogen of Q457 acts as a hydrogen bond donor to the sugar hydroxyls. This residue is critical; in SGLT3 (a glucose sensor, not transporter), this residue is Glutamate (E457), which prevents transport.

-

Lys154 (K154): Forms a salt bridge/hydrogen bond network stabilizing the glucose in the binding site.

-

-

SAR Insight: Modifications to the glucose ring (e.g., 4-deoxy, 6-deoxy) generally lead to a drastic loss in potency, confirming that the hydroxyl network is essential for high-affinity binding.

Block B: The Linker

-

Evolution: The natural prototype, phlorizin, possesses an O-glycosidic bond. This bond is rapidly hydrolyzed by intestinal

-glucosidases, rendering phlorizin orally inactive. -

Innovation: Modern gliflozins utilize a C-glycosidic bond (C-C). This bioisostere renders the molecule resistant to enzymatic hydrolysis, granting high oral bioavailability and a long half-life (

~12h for empagliflozin). -

Conformation: The C-glycoside must maintain a

-configuration (equatorial) to optimally position the aglycone.

Block C: The Aglycone (Tail Group)

-

Proximal Ring: A phenyl ring directly attached to the sugar. Substitution (e.g., Chlorine in Dapagliflozin/Empagliflozin) at the ortho position forces the biaryl system into a twisted conformation, which is energetically favorable for binding.

-

Distal Ring: Connected via a methylene bridge (Dapagliflozin) or an ether linkage (Canagliflozin).

-

Selectivity Mechanism: The distal ring extends into a hydrophobic vestibule present in SGLT2 but sterically restricted or less accessible in SGLT1. Bulky substituents (e.g., the tetrahydrofuran ring in Empagliflozin or the ethoxy group in Dapagliflozin) maximize van der Waals contacts in this pocket, driving the >1000-fold selectivity over SGLT1.

Synthetic Strategies: Constructing the C-Glycoside

The formation of the C-aryl glycosidic bond is the most challenging step in gliflozin synthesis. The industry standard involves a nucleophilic addition to a gluconolactone followed by a stereoselective reduction.

Synthetic Workflow Diagram

Caption: General synthetic pathway for C-aryl glucoside SGLT2 inhibitors via gluconolactone addition and silane reduction.

Protocol: Synthesis of Empagliflozin (Key Steps)

This protocol focuses on the critical C-glycosylation sequence.

Reagents:

-

(S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (Aryl Halide)

-

2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (Protected Sugar)

-

Isopropylmagnesium chloride (iPrMgCl)

-

Triethylsilane (Et3SiH)

-

Aluminum Chloride (AlCl3)[1]

Methodology:

-

Preparation of Arylmagnesium Species:

-

Nucleophilic Addition:

-

Add the solution of TMS-protected gluconolactone to the Grignard reagent.

-

Stir at -10°C for 2 hours.

-

Result: Formation of the C1-hemiacetal (lactol).

-

-

Desilylation & Methylation (One-Pot Variant):

-

Quench with Methanol/HCl. This removes TMS groups and forms the methyl ether at the anomeric position (anomeric O-methylation).

-

-

Stereoselective Reduction:

-

Dissolve the intermediate in MeCN/CH2Cl2.

-

Critical Control: The reduction proceeds via an oxocarbenium ion intermediate. The hydride from Et3SiH attacks from the axial face, forcing the aryl group into the equatorial (

) position due to the anomeric effect and steric hindrance.

-

-

Purification:

-

Crystallize from Ethanol/Water to obtain Empagliflozin.

-

Structure-Activity Relationship (SAR) Data

The following table compares key pharmacological parameters of major SGLT inhibitors, highlighting the impact of structural modifications.

| Compound | Type | IC50 (hSGLT2) | Selectivity (SGLT2/SGLT1) | Structural Key Feature |

| Phlorizin | Natural Product | ~20-50 nM | ~1:1 (Non-selective) | O-glycoside; Flexible aglycone. |

| Canagliflozin | Gen 1 | 2.2 - 4.4 nM | ~250-fold | Thiophene distal ring; Ether linker in aglycone. |

| Dapagliflozin | Gen 2 | 1.2 nM | ~1200-fold | Ethoxy-substituted distal phenyl ring. |

| Empagliflozin | Gen 2 | 3.1 nM | >2500-fold | (S)-Tetrahydrofuran distal ring (rigid, bulky). |

Interpretation:

-

Selectivity: Empagliflozin achieves the highest selectivity due to the specific interaction of its tetrahydrofuran ring with the hydrophobic sub-pocket of SGLT2, which is sterically distinct in SGLT1.

-

Potency: All synthetic C-glycosides maintain nanomolar potency comparable to or better than Phlorizin, but with vastly superior metabolic stability.

Binding Mode & Mechanism

Recent Cryo-EM studies (PDB: 7VSI) reveal that Empagliflozin binds to SGLT2 in the outward-open conformation .[2]

-

Locking Mechanism: The inhibitor acts as a wedge, preventing the transporter from undergoing the conformational change required to release sodium and glucose into the cytoplasm (inward-open state).

-

Contrast: Phlorizin binds to the inward-open state (PDB: 6jzV equivalent), explaining the difference in kinetics and thermodynamics between the natural product and modern inhibitors.

References

-

Structural basis of inhibition of the human SGLT2-MAP17 glucose transporter. Source: Nature / RCSB PDB (7VSI) URL:[Link]

-

Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors. Source: ACS Medicinal Chemistry Letters URL:[Link]

-

SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. Source: International Journal of Molecular Sciences (NIH PMC) URL:[Link]

-

Structural selectivity of human SGLT inhibitors. Source: NIH / PMC URL:[Link]

-

Discovery of Empagliflozin: A Selective SGLT2 Inhibitor. Source: Boehringer Ingelheim / Journal of Medicinal Chemistry (Reference to general discovery pipeline) URL:[Link]

Sources

Technical Profile: 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene

CAS RN: 898538-17-5 Role: Key Intermediate & Structural Impurity in SGLT2 Inhibitor Synthesis

Executive Summary

Benzene, 1-bromo-3-[(4-ethoxyphenyl)methyl] (CAS 898538-17-5) is a diarylmethane derivative primarily utilized in the pharmaceutical development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, specifically Dapagliflozin .

Functioning as both a synthetic building block and a critical process impurity ("Impurity 71"), its rigorous characterization is essential for regulatory compliance (ICH Q3A/B) in drug substance manufacturing. This guide outlines its chemical identity, synthesis pathways, and role in the structure-activity relationship (SAR) of gliflozin-class therapeutics.

Chemical Identity & Synonyms

Accurate nomenclature is vital for cross-referencing in patent literature and supply chain documentation.

| Category | Primary Identifier / Synonym |

| IUPAC Name | 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene |

| Common Name | 1-Bromo-3-(4-ethoxybenzyl)benzene |

| Inverted Name | Benzene, 1-bromo-3-[(4-ethoxyphenyl)methyl]- |

| Structural Name | 3-Bromo-4'-ethoxydiphenylmethane |

| CAS Registry Number | 898538-17-5 |

| Molecular Formula | C₁₅H₁₅BrO |

| SMILES | CCOC1=CC=C(CC2=CC(Br)=CC=C2)C=C1 |

| InChI Key | RSWJDNRFYUDTCG-UHFFFAOYSA-N |

| Related Drug | Dapagliflozin (Impurity/Intermediate) |

Physical & Structural Properties

The molecule features two benzene rings connected by a methylene bridge. One ring is substituted with a bromine atom at the meta position (relative to the bridge), while the other bears an ethoxy group at the para position.

| Property | Value | Note |

| Molecular Weight | 291.19 g/mol | Monoisotopic Mass: 290.0306 |

| Physical State | Viscous Oil or Low-Melting Solid | Tendency to supercool; crystallizes slowly. |

| Solubility | Soluble in DCM, EtOAc, THF | Insoluble in water. |

| Boiling Point | ~390°C (Predicted) | High vacuum distillation required for purification. |

| LogP | ~4.9 (Predicted) | Highly lipophilic. |

Synthesis & Manufacturing Protocols

The synthesis of diarylmethanes like CAS 898538-17-5 typically follows a Friedel-Crafts Acylation followed by a Silane Reduction . This route is preferred over direct alkylation to avoid poly-alkylation byproducts.

Methodology: The Acylation-Reduction Route

Step 1: Friedel-Crafts Acylation

-

Reagents: 3-Bromobenzoyl chloride, Phenetole (Ethoxybenzene), AlCl₃ (Lewis Acid).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Mechanism: The acylium ion generated from 3-bromobenzoyl chloride attacks the electron-rich phenetole at the para position.

-

Intermediate: 3-Bromo-4'-ethoxybenzophenone.[1]

Step 2: Carbonyl Reduction

-

Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA).

-

Conditions: 0°C to Room Temperature.

-

Mechanism: Ionic hydrogenation reduces the ketone carbonyl to a methylene group.

Visualized Workflow (DOT Diagram)

Figure 1: Two-step industrial synthesis of 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene via benzophenone intermediate.[1][2]

Applications in Drug Discovery (SGLT2 Inhibitors)

This compound is structurally homologous to the aglycone scaffold of Dapagliflozin . In the context of drug development, it serves two primary roles:

-

Process Impurity (Impurity 71):

-

During the synthesis of Dapagliflozin, if the starting material is 3-bromobenzoyl chloride instead of the required 5-bromo-2-chlorobenzoyl chloride, this "deschloro" analog is formed.

-

It tracks through the synthesis and must be controlled to <0.15% limits in the final API.

-

-

Structural Scaffold:

-

Researchers use this bromo-intermediate to attach the glucose moiety (C-glycosylation) via lithium-halogen exchange, creating "Deschloro-Dapagliflozin" for Structure-Activity Relationship (SAR) studies to determine the importance of the chlorine atom for potency.

-

Structural Relationship Diagram

Figure 2: Comparison between the target impurity and the active pharmaceutical ingredient scaffold.[1][3][2][4]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable under normal conditions but sensitive to strong oxidizers.

References

-

PubChem. 1-Bromo-3-(4-ethoxybenzyl)benzene | C15H15BrO. National Library of Medicine. Available at: [Link]

-

Pharmaffiliates. Dapagliflozin Impurity Standards. Available at: [Link]

- Google Patents.Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Related Art). Patent CN104478670B.

-

ChemWhat. Dapagliflozin Impurity 71 (CAS 898538-17-5).[5][6][7][8] Available at: [Link]

Sources

- 1. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 2. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid [quickcompany.in]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemwhat.com [chemwhat.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. 다파글리플로진 디브로모 화합물 CAS#: 1807632-93-4 • ChemWhat | 화학 및 생물학 데이터베이스 [chemwhat.kr]

1-Bromo-3-(4-ethoxybenzyl)benzene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-3-(4-ethoxybenzyl)benzene for Advanced Research

This guide provides a comprehensive technical overview of 1-Bromo-3-(4-ethoxybenzyl)benzene, a key aromatic building block with significant potential in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and applications, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

1-Bromo-3-(4-ethoxybenzyl)benzene is a disubstituted benzene derivative featuring a bromo substituent and a 4-ethoxybenzyl group. The presence of the bromine atom and the ether linkage makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. The bromine atom serves as a strategic functional group for introducing further diversity through cross-coupling reactions, while the ethoxybenzyl moiety can be a crucial pharmacophore element.

All essential quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅BrO | [1][2] |

| Molecular Weight | 291.19 g/mol | [1][2] |

| CAS Number | 898538-17-5 | [1][2] |

| Canonical SMILES | CCOC1=CC=C(C=C1)CC2=CC(Br)=CC=C2 | [1] |

| Synonyms | Benzene, 1-bromo-3-[(4-ethoxyphenyl)methyl]-; 1-Bromo-3-[(4-ethoxyphenyl)methyl]benzene | [2] |

| Typical Purity | >98% (Commercially Available) | [1] |

| Recommended Storage | 2-8°C, Refrigerator | [2] |

Based on its structure as a substituted diphenylmethane ether, it is predicted to be a high-boiling point liquid or a low-melting solid at room temperature, with poor solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Synthesis and Purification Workflow

The synthesis of 1-Bromo-3-(4-ethoxybenzyl)benzene can be efficiently achieved via a two-step process involving a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach is analogous to established methods for structurally similar compounds, such as the key intermediates for SGLT-2 inhibitors like Dapagliflozin and Ertugliflozin.[3][4]

The causality behind this choice of pathway is rooted in its efficiency and high yields. The Friedel-Crafts reaction is a classic and reliable method for forming carbon-carbon bonds with aromatic rings, and the subsequent reduction of the ketone to a methylene bridge is a well-understood and high-yielding transformation.

Caption: Synthetic workflow for 1-Bromo-3-(4-ethoxybenzyl)benzene.

Experimental Protocol: Synthesis and Purification

This protocol is a self-validating system, where successful isolation of the intermediate ketone and final product with the expected spectroscopic data confirms the efficacy of each step.

Step 1: Friedel-Crafts Acylation to Synthesize (3-Bromophenyl)(4-ethoxyphenyl)methanone

-

To a stirred, cooled (0°C) solution of phenetole (1.1 equivalents) and anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in dry dichloromethane (DCM), add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in dry DCM dropwise over 30 minutes.

-

Maintain the temperature at 0°C during the addition. The causality for this is to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This quenches the reaction and hydrolyzes the aluminum complexes.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone intermediate.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure (3-bromophenyl)(4-ethoxyphenyl)methanone.

Step 2: Reduction to 1-Bromo-3-(4-ethoxybenzyl)benzene

-

Dissolve the purified ketone intermediate (1.0 equivalent) in a 1:1 mixture of DCM and acetonitrile.

-

Add triethylsilane (Et₃SiH, 3.0 equivalents) to the solution. The use of a silane-based reducing agent in the presence of a Lewis acid is a standard method for the ionic reduction of ketones to methylene groups.[3]

-

Cool the mixture in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂, 3.0 equivalents).

-

Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the final product, 1-Bromo-3-(4-ethoxybenzyl)benzene.

Spectroscopic Characterization Framework

Characterization of the final product is critical for confirming its identity and purity. Based on its structure and data from analogous compounds, the following spectral features are expected.[5][6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a triplet and a quartet in the aliphatic region corresponding to the ethyl group of the ethoxy moiety. A singlet around 4.0 ppm would represent the methylene bridge protons (-CH₂-). The aromatic region will display a complex pattern of multiplets corresponding to the protons on the two benzene rings. Specifically, an AA'BB' system for the 1,4-disubstituted ethoxy-bearing ring and a more complex pattern for the 1,3-disubstituted bromo-bearing ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the ethyl carbons, the methylene bridge carbon, and the aromatic carbons. The carbon atom attached to the bromine will be shifted to a characteristic field (around 122 ppm). Signals for the ethoxy-substituted aromatic carbons will also be present, including the oxygen-linked carbon at a downfield shift (around 157-159 ppm).

-

IR (Infrared) Spectroscopy: Key absorption bands would include C-H stretching for aromatic and aliphatic protons, C=C stretching in the aromatic region (approx. 1600-1450 cm⁻¹), strong C-O-C stretching for the ether linkage (approx. 1250 cm⁻¹), and a C-Br stretching band in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the hallmark of a monobrominated compound. The molecular ion peak would be observed at m/z 290 and 292.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 1-Bromo-3-(4-ethoxybenzyl)benzene lies in its utility as a versatile synthetic intermediate. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the strategic introduction of diverse functional groups and the construction of complex molecular scaffolds.

The structural motif of this compound is found in various biologically active molecules. The closely related 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a documented key intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT-2 inhibitor used for the treatment of type 2 diabetes.[4][8] This precedent strongly suggests that 1-Bromo-3-(4-ethoxybenzyl)benzene can serve as a crucial building block for developing new analogues or entirely new classes of therapeutic agents. The introduction of bromine into a molecular structure is a known strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[9]

Safety, Handling, and Storage

While a specific safety data sheet for 1-Bromo-3-(4-ethoxybenzyl)benzene is not widely available, data from structurally similar brominated aromatic compounds should be used to guide handling procedures.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of any vapors or dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. As recommended by suppliers, storage in a refrigerator at 2-8°C is ideal to ensure long-term stability.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

1-Bromo-3-(4-ethoxybenzyl)benzene is a valuable and versatile chemical intermediate with significant potential for application in research and development, particularly within the field of medicinal chemistry. Its well-defined physicochemical properties, coupled with a straightforward and scalable synthetic route, make it an attractive building block for the synthesis of complex molecular targets. The strategic placement of the bromine atom allows for extensive derivatization, enabling the exploration of new chemical space in the quest for novel therapeutics. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced scientific endeavors.

References

-

Pharmaffiliates. CAS No : 898538-17-5 | Product Name : 1-Bromo-3-(4-ethoxybenzyl)benzene. [Link]

-

Pharmaffiliates. Product Name : 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 1-Bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene. [Link]

-

NIST. Benzene, 1-bromo-4-ethoxy-. [Link]

-

NIST. Benzene, 1-bromo-4-ethoxy-. [Link]

- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Capot Chemical. MSDS of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Molecules. Introducing Bromine to the Molecular Structure as a Strategy for Drug Design. [Link]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 4. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]

- 7. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]

- 8. 461432-23-5|4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene|BLD Pharm [bldpharm.com]

- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

The Ethoxybenzyl Moiety: The Selectivity & Potency Anchor in SGLT2 Inhibition

Executive Summary

The efficacy of sodium-glucose cotransporter 2 (SGLT2) inhibitors—specifically the gliflozin class—relies on a precise "lock-and-key" interaction within the renal proximal tubule.[1] While the glucose moiety of these drugs mimics the natural substrate, it is the aglycone tail , particularly the 4-ethoxybenzyl moiety found in dapagliflozin, that confers high potency and isoform selectivity. This guide dissects the structural role of this moiety, providing a mechanistic rationale for its inclusion in drug design, supported by comparative SAR data and experimental protocols.

Part 1: Structural Biology & Pharmacophore Analysis

The Gliflozin Pharmacophore

The structural architecture of dapagliflozin and related SGLT2 inhibitors can be deconstructed into four distinct pharmacophoric elements:

-

The Glucose Moiety: A

-glucoside ring that mimics D-glucose, anchoring the molecule via hydrogen bonds to the sugar-binding site (residues N75, H80, E99, K321, W291, Q457). -

The Proximal Phenyl Ring: Directly attached to the glucose C1 position. It engages in

-stacking interactions with Tyr290 , a residue critical for the "inner gate" mechanism. -

The Methylene Linker: A flexible

bridge that allows the distal ring to orient correctly. -

The Distal Phenyl Ring (The Anchor): This ring, bearing the 4-ethoxy substituent, extends into a large, hydrophobic extracellular vestibule.

The Role of the Ethoxybenzyl Moiety

The 4-ethoxybenzyl group is not merely a lipophilic appendage; it is the primary determinant of selectivity (SGLT2 vs. SGLT1) and potency .

-

The Hydrophobic Vestibule: Unlike the sugar-binding site, which is conserved between SGLT1 and SGLT2, the extracellular vestibule varies significantly. In SGLT2, this region forms a "hydrophobic cage" capped by residues Phe98 , Phe453 , and Leu84 .

-

The "Latch" Mechanism: The ethoxy group provides the precise steric length and lipophilicity to penetrate this cage. The ethyl chain extends to interact with Phe453 via van der Waals forces, effectively "latching" the transporter in the outward-open conformation and preventing the conformational shift required for glucose transport.

-

Selectivity Driver: SGLT1 lacks this specific hydrophobic architecture in the vestibule. Consequently, the bulky ethoxybenzyl group faces steric clashes or lacks stabilizing interactions in SGLT1, resulting in the ~1200-fold selectivity observed for dapagliflozin.

Visualization of the Binding Mode

The following diagram illustrates the pharmacophore and its interaction with the SGLT2 active site residues.

Caption: Schematic representation of Dapagliflozin pharmacophore mapping to SGLT2 active site residues.

Part 2: Comparative SAR Analysis

The structure-activity relationship (SAR) data confirms that the ethoxy substituent is optimal for the SGLT2 binding pocket. Deviations in chain length or polarity drastically affect IC50 values.

Table 1: Impact of Distal Ring Substituents on SGLT2 Inhibition

| Compound Variant | Distal Substituent (R) | SGLT2 IC50 (nM) | Selectivity (SGLT2/SGLT1) | Mechanistic Insight |

| Dapagliflozin | -OEt (Ethoxy) | 1.12 | ~1200 | Optimal fit in hydrophobic pocket (Phe453). |

| Analog A | -OMe (Methoxy) | ~10 - 20 | < 500 | Chain too short to fully engage the hydrophobic "cap." |

| Analog B | -H (Hydrogen) | > 100 | Low | Lacks lipophilic interaction; weak binding affinity. |

| Analog C | -OH (Hydroxyl) | > 1000 | Very Low | Polar group clashes with the hydrophobic vestibule. |

| Canagliflozin | Thiophene (Heterocycle) | 2.2 | ~400 | Different scaffold; thiophene mimics phenyl but alters selectivity. |

Note: Data synthesized from Meng et al. (2008) and comparative pharmacological reviews.

Part 3: Experimental Validation Protocols

Synthesis of the Diarylmethane Scaffold

The construction of the ethoxybenzyl moiety typically involves a Friedel-Crafts acylation followed by a reduction. This ensures the formation of the critical methylene bridge.

Protocol: Formation of the Aglycone

-

Acylation: React 4-ethoxybenzoyl chloride with the proximal phenyl precursor (e.g., 1-bromo-2-chlorobenzene) using

or-

Checkpoint: Monitor formation of the diaryl ketone by TLC/HPLC.

-

-

Reduction: Dissolve the diaryl ketone in acetonitrile/DCM (1:1). Add triethylsilane (

, 3.0 eq) and boron trifluoride etherate (-

Causality: The silane acts as the hydride source to reduce the ketone to a methylene group, essential for the flexibility required to fit the SGLT2 vestibule.

-

-

Coupling: Perform lithium-halogen exchange on the resulting aglycone (n-BuLi, -78°C) and couple with 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone.

SGLT2 Inhibition Assay (Glucose Uptake)

To validate the role of the ethoxy group, a cell-based glucose uptake assay is the gold standard.

Protocol Steps:

-

Cell Line: Use CHO cells stably expressing human SGLT2 (CHO-hSGLT2).

-

Preparation: Seed cells in 96-well plates (30,000 cells/well) and incubate for 24h.

-

Buffer: Prepare Sodium Buffer (140 mM NaCl) and Choline Buffer (140 mM Choline Cl, sodium-free control).

-

Treatment: Pre-incubate cells with the inhibitor (Dapagliflozin or Analog) in Sodium Buffer for 20 mins at 37°C.

-

Uptake: Add

- -

Termination: Wash cells 3x with ice-cold Choline Buffer to stop transport.

-

Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.

-

Calculation:

is derived from the inhibition curve relative to the vehicle control.

Experimental Workflow Diagram

Caption: Workflow for 14C-AMG glucose uptake assay to determine IC50 values.

References

-

Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[2][3] Journal of Medicinal Chemistry, 51(5), 1145–1149.[2][3][4] Link

-

Ghezzi, C., et al. (2018). SGLT2 Inhibitors: Physiology and Pharmacology. Am J Physiol Renal Physiol. Link

-

Niu, Y., et al. (2021). Structure of human SGLT2-MAP17 complex bound with empagliflozin. PDB 7VSI. Link

-

Washburn, W. N. (2009). Evolution of sodium glucose co-transporter 2 inhibitors as anti-diabetic agents. Expert Opinion on Therapeutic Patents. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in SGLT2 Inhibitors for Type 2 Diabetes Management [publishing.emanresearch.org]

- 4. researchgate.net [researchgate.net]

Novel diarylmethane derivatives for diabetes research

From High-Efficiency Synthesis to Dual SGLT1/2 Inhibition

Executive Summary

The diarylmethane motif represents one of the most successful pharmacophores in modern metabolic medicine, forming the structural backbone of the "gliflozin" class of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin). Unlike their O-glucoside predecessors (e.g., Phlorizin), which suffered from rapid hydrolytic degradation, the C-aryl diarylmethane scaffold offers exceptional metabolic stability while maintaining high affinity for the sodium-glucose cotransporter.

This technical guide analyzes the next generation of diarylmethane research. We move beyond the established basics to cover novel Ti-mediated synthetic routes (2023), structural optimization for dual SGLT1/2 inhibition , and self-validating protocols for preclinical evaluation.

Part 1: Chemical Architecture & SAR Logic

The Metabolic Shield: C-Glucoside vs. O-Glucoside

The transition from O-glucoside to C-glucoside diarylmethanes was not merely a structural swap but a kinetic necessity. The methylene bridge (

Key SAR Drivers:

-

Proximal Ring (Sugar-bearing): Must be electron-rich to stabilize the C-glycosidic bond. Substitution at the para-position (relative to the linker) with a halogen (e.g., Cl) enhances lipophilicity and binding pocket fit.

-

The Methylene Bridge: Provides the optimal distance (

) between the sugar moiety and the distal aromatic ring, mimicking the transition state of glucose transport. -

Distal Ring (Selectivity Gate): This is the primary vector for optimization.

-

SGLT2 Selectivity: Achieved via bulky lipophilic groups (e.g.,

, -

Dual SGLT1/2 Affinity: Introduction of heteroatoms or specific conformational locks (as seen in Sotagliflozin) allows the molecule to bind the larger SGLT1 pocket while retaining SGLT2 potency.

-

Figure 1: Structure-Activity Relationship (SAR) logic of the diarylmethane scaffold.

Part 2: Advanced Synthesis (The Ti-Mediated Protocol)

Traditionally, diarylmethanes were synthesized via Friedel-Crafts acylation followed by reduction using triethylsilane (

A novel 2023 protocol utilizes a Titanium(IV) chloride-mediated approach for both the acylation and the reduction steps, significantly lowering cost and improving atom economy.

Protocol: Ti-Mediated Friedel-Crafts & Reduction

Objective: Synthesis of 4-chloro-4'-ethoxydiphenylmethane (Dapagliflozin precursor).

Step 1: Acylation

-

Reagents: 4-ethoxybenzoic acid (1.0 eq), Thionyl chloride (

), Phenetole, -

Procedure: Convert acid to acid chloride using

. Dissolve intermediate in DCM. Add -

Checkpoint: Monitor by TLC. Disappearance of acid chloride indicates formation of the diarylketone intermediate.

Step 2: One-Pot Reduction (The Innovation)

-

Reagents: Diarylketone intermediate,

(3.0 eq), -

Mechanism:

activates the ketone, and in situ generation of low-valent titanium species (or titanium hydride transients) facilitates deoxygenation. -

Procedure: Add

to the ketone solution. Dropwise add -

Workup: Quench with ice water. Extract with EtOAc.

-

Yield: Expect >85% yield with >98% purity after crystallization.

Why this matters: This method avoids the use of pyrophoric

Part 3: Experimental Protocols for Evaluation

To validate novel diarylmethane derivatives, a robust screening cascade is required.

3.1 In Vitro: SGLT2 Glucose Uptake Assay

Standard: Methyl-

Methodology:

-

Cell Seeding: Seed CHO cells stably expressing hSGLT2 in 96-well plates (

cells/well). Incubate 24h. -

Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer. Critical: Prepare Sodium-Free KRH (using Choline-Cl) as a negative control to prove Na+-dependence.

-

Treatment: Replace medium with KRH containing test compounds (

). Incubate 15 min at -

Uptake Initiation: Add reaction mix containing

non-labeled AMG and -

Termination: After 60 min, wash cells

with ice-cold Na-free KRH. -

Quantification: Lyse cells with 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

-

Data Analysis: Calculate

using non-linear regression.-

Validation Criteria: Dapagliflozin control must show

.

-

3.2 In Vivo: Oral Glucose Tolerance Test (OGTT)

Model: db/db mice (Type 2 Diabetes model) or STZ-induced diabetic rats.

Workflow:

-

Fast: Fast animals for 6 hours (morning fast).

-

Baseline: Measure fasting blood glucose (Time -30 min).

-

Dosing: Administer Test Compound (e.g., 1, 3, 10 mg/kg p.o.) or Vehicle.

-

Challenge: At Time 0, administer Glucose load (2 g/kg p.o.).

-

Sampling: Measure blood glucose via tail vein at 15, 30, 60, 120 min.

-

Urinalysis (Crucial for SGLT2): Collect urine over 0-24h in metabolic cages. Measure Urinary Glucose Excretion (UGE). A true SGLT2 inhibitor must increase UGE significantly compared to vehicle.

Part 4: Emerging Horizons & Dual Inhibition

The frontier of diarylmethane research lies in Dual SGLT1/SGLT2 inhibition . While SGLT2 inhibition (kidney) drives glycosuria, SGLT1 inhibition (intestine) delays glucose absorption and stimulates GLP-1 release.

Structural Tweak: Extending the distal phenyl ring with a hydrophilic tail or a flexible ether linkage (as seen in Sotagliflozin ) allows the molecule to interact with the SGLT1 binding site, which is more polar and spacious than SGLT2.

Table 1: Comparative Profile of Diarylmethane Classes

| Feature | Classic SGLT2i (e.g., Dapagliflozin) | Dual SGLT1/2i (e.g., Sotagliflozin) | Novel Alpha-Glucosidase Inhibitors* |

| Scaffold | Diarylmethane C-glucoside | Diarylmethane C-glucoside | Diarylpentane / Aryltetralin |

| Linker | Methylene ( | Methylene ( | Pentyl / Cyclic |

| Primary Target | Renal SGLT2 | Renal SGLT2 + Intestinal SGLT1 | Intestinal |

| Mechanism | Glucosuria (Excretion) | Excretion + Delayed Absorption | Delayed Digestion |

| Key SAR | Distal lipophilicity | Distal polarity/flexibility | Linker length extension |

*Note: Recent research indicates that extending the diaryl linker from methane (C1) to pentane (C5) shifts activity from SGLT2 to

Figure 2: Dual SGLT1/2 signaling pathway modulation by next-generation diarylmethane derivatives.

References

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega. (2023).

-

Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. (2018).

-

Synthesis of diarylpentane derivatives as novel α-glucosidase inhibitors. Bioorganic Chemistry. (2025).[1]

-

Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter. Nature Communications. (2023).

-

Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives. New Journal of Chemistry. (2021).

Sources

Methodological & Application

Application Note: Preparation of Grignard Reagent from 1-Bromo-3-(4-ethoxybenzyl)benzene

This Application Note is designed for researchers and process chemists requiring a high-fidelity protocol for generating [3-(4-ethoxybenzyl)phenyl]magnesium bromide .

This specific Grignard reagent is a critical intermediate, structurally analogous to precursors used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Ipragliflozin). The presence of the para-ethoxybenzyl moiety adds steric bulk and solubility considerations, while the aryl bromide functionality dictates the kinetics of Magnesium insertion.

Abstract & Strategic Context

The preparation of aryl Grignard reagents containing benzylic ether motifs requires precise control over initiation and exothermicity. 1-Bromo-3-(4-ethoxybenzyl)benzene is a solid aryl bromide. Unlike simple liquid halides (e.g., Bromobenzene), it requires dissolution in THF prior to addition.

Key Challenges:

-

Induction Latency: Aryl bromides often exhibit a "lazy" initiation period, leading to accumulation of unreacted halide followed by a sudden, dangerous thermal runaway.

-

Solubility: The lipophilic benzyl ether tail requires sufficient solvent volume to prevent precipitation of the formed Grignard species at lower temperatures.

-

Wurtz Coupling: Homocoupling (Ar-Ar) is a competing side reaction, minimized by controlled addition rates and temperature management.

Chemical Reaction & Mechanism

The formation proceeds via a radical mechanism on the surface of the Magnesium metal. The ether solvent (THF) is not just a medium but a ligand, stabilizing the magnesium species as a solvated complex.

Reaction Scheme:

Mechanistic Pathway (Single Electron Transfer)

-

Initiation: Surface activation of Mg (removal of MgO/Mg(OH)₂ passivation layer).

-

SET: Electron transfer from Mg to the

orbital of the C-Br bond. -

Radical Formation: Generation of the radical anion

and subsequent cleavage to -

Recombination: Rapid recombination of

with

Safety & Hazard Assessment (RAMP)

| Hazard Class | Specific Risk | Mitigation Strategy |

| Thermal Runaway | The reaction is highly exothermic ( | Never add the bulk halide solution until initiation is visually confirmed (exotherm/color change). Use a cooling bath standby.[1] |

| Moisture Sensitivity | Water destroys the reagent ( | Flame-dry glassware under vacuum. Use THF with |

| Peroxides | THF forms explosive peroxides.[2] | Test THF with peroxide strips prior to distillation/use. Use inhibited THF or fresh SPS output. |

Materials & Equipment

Reagents

-

Substrate: 1-Bromo-3-(4-ethoxybenzyl)benzene (Solid). Purity

.[3] -

Magnesium: Turnings (Grignard grade) or coarse powder. Note: Turnings are preferred for safety as they allow easier control of reaction surface area compared to powder.

-

Activator: Iodine crystals (

) or 1,2-Dibromoethane (DBE).

Equipment Setup

-

Reactor: 3-Neck Round Bottom Flask (RBF).

-

Condenser: Reflux condenser with inert gas inlet (

or -

Addition: Pressure-equalizing addition funnel.

-

Temperature: Internal thermometer/thermocouple (Critical for monitoring initiation).

-

Stirring: Magnetic stir bar (egg-shaped) or overhead mechanical stirrer (for scales

).

Detailed Experimental Protocol

Phase 1: Preparation and Activation

-

Drying: Oven-dry all glassware at 120°C for >2 hours. Assemble hot under a stream of dry Nitrogen.[5] Allow to cool to room temperature.

-

Mg Loading: Charge Magnesium turnings (1.2 equivalents relative to bromide) into the RBF.

-

Dry Activation (Mechanical): Stir the dry turnings vigorously for 5-10 minutes. This mechanical attrition creates fresh metal surfaces.

-

Substrate Solution: Dissolve 1-Bromo-3-(4-ethoxybenzyl)benzene (1.0 equiv) in anhydrous THF to achieve a concentration of approx. 2.0 M. (e.g., 10g substrate in ~17 mL THF). Note: This is the "Feed Solution".

Phase 2: Initiation (The Critical Step)

Why: To establish the radical chain mechanism without risking thermal runaway.

-

Add enough anhydrous THF to the RBF to just cover the Mg turnings.

-

Add a single crystal of Iodine (catalytic amount). The solution will turn brown.[6]

-

Add 5-10% of the Feed Solution to the RBF.

-

Heat: Gently heat the mixture with a heat gun or warm water bath to localized reflux.

-

Observation: Watch for the disappearance of the Iodine color (brown

clear/cloudy) and the onset of spontaneous reflux (bubbling independent of external heat).-

Troubleshooting: If no initiation occurs after 5 mins, add 2-3 drops of 1,2-dibromoethane . This is a highly reactive "entrainment" agent that cleans the Mg surface.

-

Phase 3: Propagation (Controlled Addition)

-

Once initiation is confirmed (sustained exotherm), remove the external heat source.

-

Begin adding the remaining Feed Solution dropwise via the addition funnel.

-

Rate Control: Adjust the addition rate to maintain a gentle, self-sustained reflux.

-

Rule of Thumb: If the reflux stops, STOP addition. Apply heat to restart reflux before adding more substrate. Accumulation = Danger.

-

-

Maintain internal temperature between 60°C - 65°C (THF boiling point).

Phase 4: Aging and Completion

-

After addition is complete, the reaction will likely cool down.

-

Re-apply external heat and reflux the mixture for 1 to 2 hours . This ensures conversion of the "tail" of the reaction and maximizes yield.

-

Cool to Room Temperature. The solution should be grey/brown and slightly turbid.

Quality Control: Titration Protocol

Do not assume theoretical yield. Grignard reagents must be titrated.

Method: Knochel Titration (Iodine/LiCl) This method is superior to simple acid/base titration as it differentiates active Grignard from basic impurities (alkoxides).

-

Titrant: Weigh exactly 127 mg of Iodine (

) into a dry vial. Dissolve in 5 mL of 0.5 M LiCl in anhydrous THF. -

Process:

-

Cool the Iodine solution to 0°C.[6]

-

Add the prepared Grignard reagent dropwise via a precision syringe.

-

Endpoint: The dark brown solution becomes clear/colorless.

-

-

Calculation:

Visualization: Process Workflow

Caption: Workflow for the controlled preparation of [3-(4-ethoxybenzyl)phenyl]magnesium bromide, highlighting the critical initiation decision loop.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| No Initiation | Mg surface passivated; Wet THF. | Add 0.1 mL 1,2-dibromoethane. Sonicate the flask (if possible). Check THF water content. |

| Precipitate Forms | Grignard concentration too high; Temp too low. | Dilute with anhydrous THF.[1][4][5] Warm gently to redissolve. |

| Low Titer (<0.5 M) | Wurtz coupling; Moisture ingress. | Reduce addition rate next time. Ensure positive |

| Viscous Solution | Formation of aggregates. | Common with benzylic ethers. Ensure adequate stirring power. |

References

-

Knochel, P., et al. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. Link

-

Bristol-Myers Squibb. (2008). Process for the preparation of SGLT2 inhibitors. Patent WO2008002824. (Describes analogous aryl-grignard formation for Dapagliflozin). Link

-

Org. Process Res. Dev. (2012).[7] Safety and Scale-Up of Grignard Reagent Formation. (General reference for thermal hazards). Link

-

Sigma-Aldrich. Grignard Reagents - Preparation and Titration Protocol. Link

Sources

Application Note: High-Fidelity Lithiation of 1-Bromo-3-(4-ethoxybenzyl)benzene

Strategic Rationale & Mechanistic Insight

The lithiation of 1-Bromo-3-(4-ethoxybenzyl)benzene is the pivot point in the synthesis of SGLT2 inhibitors, most notably Dapagliflozin. While halogen-lithium exchange is a standard transformation, this specific substrate presents a unique "kinetic versus thermodynamic" conflict that dictates the success of the protocol.

The Kinetic Challenge: Exchange vs. Deprotonation

The substrate contains two reactive sites:

-

The Aryl Bromide (C-Br): The target for Lithium-Halogen exchange.[1]

-

The Benzylic Methylene (

): The protons here are significantly acidic (

Expert Insight: At cryogenic temperatures (

Solvent Effects

While THF is required to stabilize the organolithium species via coordination, pure THF can be overly aggressive, promoting deprotonation. A Toluene/THF mixture (approx. 3:1 to 4:1) is superior for three reasons:

-

Selectivity: Toluene suppresses the basicity of

-BuLi relative to its nucleophilicity/exchange capability. -

Solubility: The lipophilic benzyl group dissolves better in toluene.

-

Thermal Mass: Toluene freezes lower than pure benzene and offers good heat transfer at

.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Green path is the desired kinetic control; the Red path represents the thermodynamic failure mode.

Figure 1: Kinetic bifurcation in the lithiation of 1-Bromo-3-(4-ethoxybenzyl)benzene. Strict temperature control is required to maintain the green pathway.

Critical Process Parameters (CPPs)